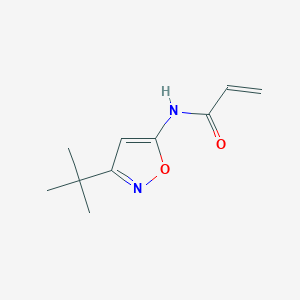
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, also known as TBOA, is a compound that is commonly used in scientific research for its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are responsible for removing excess glutamate from the synaptic cleft, and their inhibition can lead to an increase in glutamate concentration, which can have a range of physiological effects.
作用機序
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide works by inhibiting the activity of EAATs, which are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in glutamate concentration, which can have a range of physiological effects, including the activation of NMDA receptors and the induction of long-term potentiation (LTP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide are primarily related to its ability to increase glutamate concentration in the synaptic cleft. This can lead to the activation of various signaling pathways and the induction of LTP, which is thought to be involved in learning and memory. N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of using N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit EAATs, which allows researchers to study the specific effects of glutamate on various physiological processes. However, N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has limitations in terms of its specificity and potency, and its effects can be influenced by a range of factors, including the concentration of glutamate in the synaptic cleft and the presence of other neurotransmitters.
将来の方向性
There are many potential future directions for research involving N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, including the development of more potent and selective EAAT inhibitors, the investigation of the role of EAATs in various diseases, and the exploration of the potential therapeutic effects of EAAT inhibitors in the treatment of neurological and cardiovascular disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide and other EAAT inhibitors on various physiological processes.
合成法
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride, which can then be reacted with 5-amino-3-tert-butyl-1,2-oxazole to form N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide is commonly used in scientific research to study the role of EAATs in various physiological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. It has also been used to study the effects of glutamate on the cardiovascular system and to investigate the potential therapeutic effects of EAAT inhibitors in the treatment of various diseases.
特性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-8(13)11-9-6-7(12-14-9)10(2,3)4/h5-6H,1H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHBNPKDITVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


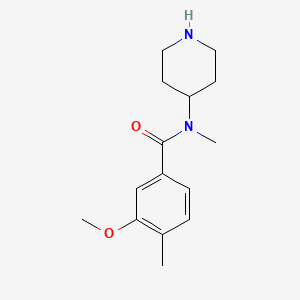
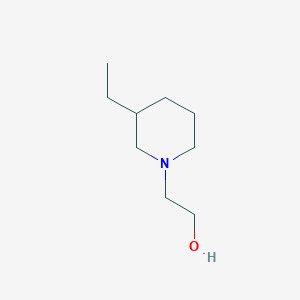

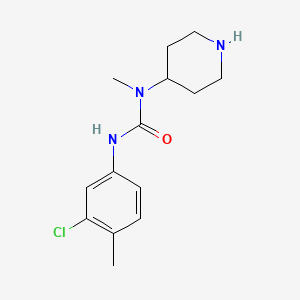

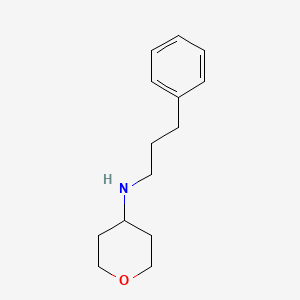

![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
